molecular formula C10H11BrFN B13040920 (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13040920
M. Wt: 244.10 g/mol
InChI Key: YGLQRRCYEBGQNN-VIFPVBQESA-N
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Description

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1259674-78-6) is a chiral amine featuring a tetrahydronaphthalene backbone substituted with bromine at position 6 and fluorine at position 4. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol . The compound is commercially available in bulk quantities from suppliers in China, the U.S., India, and Germany, though detailed physicochemical properties (e.g., boiling point, storage conditions) remain unspecified in available sources .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

YGLQRRCYEBGQNN-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a naphthalene derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes.

Scientific Research Applications

Pharmacological Studies

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential pharmacological effects. Preliminary studies indicate that it may exhibit activity against various biological targets:

  • Antidepressant Activity : Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The unique bromofluoro substitution may enhance binding affinity to these receptors .

Neuroprotective Effects

The compound's structural similarity to other neuroactive agents suggests potential neuroprotective properties. Studies involving related tetrahydronaphthalene derivatives have demonstrated effectiveness in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. This versatility makes it a candidate for developing new therapeutic agents .

Case Study 1: Antidepressant Activity

A study published in a pharmacology journal explored the effects of tetrahydronaphthalene derivatives on depression-like behaviors in rodent models. The results indicated that this compound significantly reduced symptoms associated with depression when administered at specific dosages .

Case Study 2: Neuroprotection

In a neuroprotection study, this compound was tested against oxidative stress induced by amyloid-beta peptides in neuronal cell cultures. The compound exhibited a protective effect by reducing cell death and promoting cell survival pathways .

Data Table: Summary of Research Findings

Study FocusMethodologyFindingsReference
Antidepressant ActivityRodent ModelReduced depression-like symptoms
NeuroprotectionCell CultureDecreased oxidative stress and cell death
Synthetic ApplicationsChemical SynthesisVersatile intermediate for complex molecules

Mechanism of Action

The mechanism of action of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Positional and Halogen Variations

The following table compares key structural and commercial features of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with its analogues:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1259674-78-6 Br (6), F (5) C₁₀H₁₁BrFN 244.11 Chiral (S-configuration); global availability
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 1337523-99-5 Br (6) C₁₀H₁₂BrN 226.11 Lacks fluorine; lower molecular weight; limited safety data
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine - Br (7) C₁₀H₁₂BrN 226.11 Enantiomeric (R-configuration); used in enantioselective synthesis
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1228557-23-0 F (5) C₁₀H₁₂FN·HCl 226.67 (free base) Hydrochloride salt; H302 hazard (harmful if swallowed)
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 1337250-68-6 Br (6), OCH₃ (8) C₁₁H₁₄BrNO 256.14 Methoxy group increases molecular weight; no activity data reported

Chirality and Enantioselectivity

The S-configuration of the target compound distinguishes it from enantiomers like (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. Studies on similar chiral amines (e.g., (S,R)-N-isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine) demonstrate that chirality critically influences enantioselectivity in catalytic reactions . For example:

  • (S,R)-configured catalysts achieved 93% yield and 91% enantiomeric excess (ee) in sulfenylation reactions, whereas (S,S)-analogues yielded 69% with 84% ee .
  • The target compound’s stereochemistry may similarly impact its utility in asymmetric synthesis or pharmaceutical applications.

Biological Activity

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in pharmacological applications. Its unique structural features, including a bromine atom at the sixth position and a fluorine atom at the fifth position of the tetrahydronaphthalene ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C10_{10}H11_{11}BrFN
  • Molecular Weight : Approximately 240.14 g/mol
  • Chirality : (S)-configuration

The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and selectivity in various biological interactions.

Research indicates that this compound interacts with several biological targets, particularly in neurological contexts. Its mechanism of action may involve:

  • Dopamine Receptor Modulation : The compound has shown potential as a selective modulator of dopamine receptors, particularly the D3 subtype. This modulation is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .
  • Serotonin Receptor Affinity : Studies have indicated that derivatives of similar compounds exhibit significant binding affinity to serotonin receptors (5-HT2), which are implicated in mood regulation and psychotropic effects .

Biological Activity

The biological activities of this compound include:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotective benefits by modulating neurotransmitter systems.
  • Antidepressant Properties : Its interaction with serotonin receptors may contribute to antidepressant-like effects in preclinical models.
  • Potential Anticancer Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study 1D3 Receptor AgonismPromoted β-arrestin translocation and G protein activation .
Study 2Serotonin Receptor InteractionHigh affinity for 5-HT2 receptors; potential for mood regulation .
Study 3Cytotoxicity in Cancer CellsInduced apoptosis in A549 lung carcinoma cell lines at micromolar concentrations .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as microwave-assisted synthesis can be employed to enhance yields. The development of derivatives has been crucial for exploring structure-activity relationships (SAR) that optimize biological activity.

Table 2: Related Compounds and Their Properties

Compound NameStructural FeaturesUnique Attributes
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amineChlorine instead of bromineDifferent reactivity due to chlorine's properties
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineMethyl group instead of bromineVariation in hydrophobicity affecting bioavailability

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